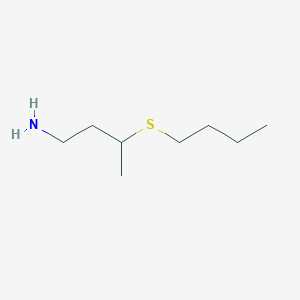

3-(Butylthio)butan-1-amine

Description

Significance of Aminoalkyl Thioethers in Organic Chemistry

Aminoalkyl thioethers represent a versatile class of compounds with significant utility in organic synthesis. The presence of both a nucleophilic amine and a sulfur atom imparts unique reactivity to these molecules, allowing them to participate in a variety of chemical transformations. The thioether moiety, for instance, can be oxidized to form sulfoxides and sulfones, which are important functional groups in medicinal chemistry. nih.gov The amine group, on the other hand, can undergo typical amine reactions such as acylation, alkylation, and condensation with carbonyl compounds. wikipedia.org

The dual functionality of aminoalkyl thioethers makes them valuable building blocks for the synthesis of more complex molecules, including heterocyclic compounds and molecules with potential biological activity. google.com The interplay between the amine and thioether groups can also lead to interesting intramolecular reactions and rearrangements, further expanding their synthetic utility.

Overview of Research Trajectories for Related Organosulfur and Amino Compounds

Research into organosulfur and amino compounds is a vast and active area of chemical science, driven by their prevalence in nature and their wide range of applications.

Organosulfur Compounds:

Organosulfur compounds are integral to numerous biological processes and are found in essential amino acids like methionine and cysteine, as well as in vitamins such as biotin (B1667282) and thiamine. wikipedia.orgfrontiersin.org The study of these compounds has led to the development of a wide array of pharmaceuticals, including penicillin and sulfa drugs. wikipedia.org Current research often focuses on leveraging the unique properties of sulfur for various applications. For instance, the ability of organosulfur compounds to act as Nrf2 activators is being explored for their potential in mitigating oxidative stress-related diseases. mdpi.com The development of new synthetic methods for creating carbon-sulfur bonds remains a key area of investigation, with recent trends focusing on transition metal-catalyzed reactions and the use of novel sulfur sources. researchgate.netorganic-chemistry.org

Amino Compounds:

Amines are fundamental organic compounds characterized by the presence of a nitrogen atom with a lone pair of electrons, making them basic and nucleophilic. ebi.ac.uk They are ubiquitous in biochemistry, forming the basis of amino acids, proteins, and nucleic acids. The synthesis of amines is a cornerstone of organic chemistry, with methods ranging from the ammonolysis of alcohols to more sophisticated catalytic processes. wikipedia.orggoogle.com Research in this area continues to evolve, with an emphasis on developing more efficient, selective, and environmentally friendly synthetic routes. The diverse applications of amines as precursors to pharmaceuticals, agrochemicals, and polymers ensure that they remain a focal point of chemical research. wikipedia.org

The study of bifunctional molecules like 3-(butylthio)butan-1-amine, which combine the characteristic features of both organosulfur and amino compounds, offers a rich field for scientific inquiry, with potential applications spanning from materials science to medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

3-butylsulfanylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NS/c1-3-4-7-10-8(2)5-6-9/h8H,3-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOKXMNJUVAMMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC(C)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701311085 | |

| Record name | 3-(Butylthio)-1-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119452-40-2 | |

| Record name | 3-(Butylthio)-1-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Butylthio)-1-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of Aminoalkyl Thioethers

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous assignment of the chemical structure of organic molecules like 3-(Butylthio)butan-1-amine.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information on the chemical environment of hydrogen and carbon atoms. For this compound, ¹H NMR would reveal distinct signals for the protons of the butyl and butan-1-amine moieties, with their chemical shifts and coupling patterns indicating their connectivity. Similarly, ¹³C NMR would show the number of unique carbon environments.

Two-dimensional (2D) NMR techniques are indispensable for assembling the molecular puzzle.

Correlation Spectroscopy (COSY) would establish ¹H-¹H coupling correlations, revealing adjacent protons. For instance, it would show the coupling between the protons on C1 and C2 of the butan-1-amine backbone, and similarly along the butyl chain.

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each carbon's attached protons.

Heteronuclear Multiple Bond Correlation (HMBC) is crucial for identifying longer-range (2-3 bond) ¹H-¹³C correlations. This technique would be instrumental in confirming the connection of the butylthio group to the C3 position of the butan-1-amine chain by showing a correlation between the protons on the sulfur-adjacent methylene (B1212753) group of the butyl chain and C3 of the butan-1-amine backbone.

While specific spectra for this compound are not publicly available, the expected chemical shifts can be predicted based on analogous structures.

Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and based on general chemical shift theory and data from similar compounds. Actual experimental values may vary.)

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (Proton → Carbon) |

| Butan-1-amine | |||

| 1-CH₂ | ~2.7-2.9 | ~40-45 | → C2, C3 |

| 2-CH₂ | ~1.5-1.7 | ~30-35 | → C1, C3, C4 |

| 3-CH | ~2.8-3.1 | ~45-50 | → C1, C2, C4, 1'-C |

| 4-CH₃ | ~1.1-1.3 | ~15-20 | → C2, C3 |

| Butylthio | |||

| 1'-CH₂ | ~2.4-2.6 | ~30-35 | → C3, 2'-C, 3'-C |

| 2'-CH₂ | ~1.5-1.7 | ~30-35 | → 1'-C, 3'-C, 4'-C |

| 3'-CH₂ | ~1.3-1.5 | ~20-25 | → 1'-C, 2'-C, 4'-C |

| 4'-CH₃ | ~0.8-1.0 | ~10-15 | → 2'-C, 3'-C |

Conformational Analysis via NMR

The flexibility of the alkyl chains in this compound allows for multiple conformations. NMR spectroscopy, through the analysis of coupling constants (³J values) and Nuclear Overhauser Effect (NOE) data, can provide insights into the preferred solution-state conformation. The magnitude of three-bond proton-proton coupling constants can be related to the dihedral angle between the protons via the Karplus equation, offering information about the geometry around the C-C bonds. NOE experiments would reveal through-space proximity between protons that are not directly bonded, helping to define the molecule's three-dimensional shape. For thioethers, the conformation around the C-S bond is also of interest and can influence the chemical shifts of nearby protons.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₈H₁₉NS), HRMS would confirm this formula by matching the experimental mass to the calculated exact mass with a high degree of precision.

Expected HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass |

| [M+H]⁺ | C₈H₂₀NS⁺ | 162.1311 |

Tandem Mass Spectrometry (MS/MS) for Structural Connectivity

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the molecular ion) and analysis of the resulting product ions. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in the loss of a propyl group to form a characteristic iminium ion.

Cleavage of the C-S bond: The bond between the carbon and sulfur atoms can cleave, leading to fragments corresponding to the butylthio group and the butan-1-amine radical cation, or their respective charged fragments.

Cleavage along the alkyl chains: Fragmentation can occur at various points along the butyl and butan-1-amine backbones, leading to a series of ions differing by methylene units (14 Da).

Predicted Key MS/MS Fragments for this compound (Note: This table is predictive and based on general fragmentation patterns of thioethers and amines.)

| m/z | Possible Fragment Structure/Identity |

| 161 | [M-H]⁺ |

| 102 | [M - C₄H₉S]⁺ (Loss of butylthio radical) |

| 89 | [C₄H₉S]⁺ (Butylthio cation) |

| 72 | [C₄H₁₀N]⁺ (Iminium ion from alpha-cleavage) |

| 57 | [C₄H₉]⁺ (Butyl cation) |

| 44 | [C₂H₆N]⁺ (Iminium ion from cleavage at C2-C3) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

For this compound, the key functional groups are the primary amine (NH₂) and the thioether (C-S-C) linkage.

N-H Vibrations: Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹ in the IR spectrum. bham.ac.ukjpn.ca An N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹. bham.ac.uk

C-H Vibrations: C-H stretching vibrations from the alkyl chains will be observed in the 2850-3000 cm⁻¹ region. jpn.ca

C-S Vibrations: The C-S stretching vibration for thioethers typically appears as a weak band in the 600-800 cm⁻¹ region of the IR spectrum. Raman spectroscopy is often more effective for identifying C-S bonds. google.com

Characteristic Vibrational Frequencies for this compound (Note: This table is based on established group frequencies.)

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 (two bands) | 3300 - 3500 |

| N-H Bend (scissoring) | 1590 - 1650 | - | |

| Alkyl (C-H) | C-H Stretch | 2850 - 3000 | 2850 - 3000 |

| Thioether (R-S-R') | C-S Stretch | 600 - 800 (weak) | 600 - 800 (stronger) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org This method relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern provides detailed information about the atomic coordinates, bond lengths, bond angles, and intermolecular interactions, thereby offering a definitive view of the molecule's structure in the solid state. libretexts.org While specific crystallographic data for this compound is not available in the reviewed literature, an analysis of related aminoalkyl thioether structures provides insight into the expected molecular geometry and packing in the solid state.

Detailed Research Findings

Research on compounds containing both thioether and amine functionalities reveals common structural motifs and packing arrangements. For instance, studies on various metal complexes and organic molecules incorporating aminoalkyl thioethers have been conducted, providing a basis for understanding their solid-state behavior. core.ac.ukrsc.orgresearchgate.net

In a hypothetical crystal structure of this compound, the molecule would likely exhibit a non-linear conformation due to the tetrahedral geometry around the sp³ hybridized carbon atoms and the bent geometry at the sulfur atom. The butanamine backbone can adopt various staggered conformations to minimize steric hindrance. The butyl group attached to the sulfur atom would also be expected to adopt a low-energy, extended conformation.

The solid-state structures of related compounds, such as thioether-functionalized silylamides and palladium complexes of mixed thioether/amine ligands, have been determined by X-ray crystallography. researchgate.netd-nb.info These studies provide typical bond lengths and angles for the thioether and amine moieties. For example, C-S bond lengths are generally observed in the range of 1.78-1.83 Å, and C-N bond lengths are typically around 1.47 Å. researchgate.net

A representative table of expected crystallographic parameters for a simple aminoalkyl thioether, based on data from related structures, is presented below.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| C-S Bond Length (Å) | 1.80 - 1.83 |

| C-N Bond Length (Å) | 1.46 - 1.48 |

| C-S-C Bond Angle (°) | 98 - 104 |

| H-N-H Bond Angle (°) | ~106 |

| C-C-N Bond Angle (°) | 110 - 114 |

| Intermolecular H-bonds | N-H···N |

This interactive table contains hypothetical data based on typical values for similar compounds.

The determination of the crystal structure of this compound would provide definitive information on its conformational preferences and the specific nature of its intermolecular interactions in the solid state, contributing to a more complete understanding of its chemical and physical properties.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Studies of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the molecular and electronic properties of 3-(Butylthio)butan-1-amine. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The three-dimensional structure of a molecule is critical to its function and reactivity. This compound possesses significant conformational flexibility due to the rotation around its single bonds. Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This results in the most stable, or lowest energy, conformation of the molecule.

A thorough conformational analysis involves identifying all possible stable conformers (local minima) and the transition states that connect them. For this compound, this would involve mapping the potential energy surface as a function of the key dihedral angles along the butyl and butan-amine chains. Such an analysis, often performed using methods like MMFF or DFT, reveals the relative energies of different conformers. mdpi.com The lowest-energy conformations are those where steric hindrance is minimized and favorable intramolecular interactions, if any, are maximized. mdpi.com For thioethers, the gauche C-S-C-C torsion angle is often a preferred orientation. mdpi.com

Table 1: Illustrative Relative Energies of this compound Conformers (Note: The following data is illustrative to demonstrate the output of a conformational analysis and is not from a specific experimental or computational study on this molecule.)

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum | DFT/B3LYP/6-31G* | 0.00 |

| Conformer 2 | DFT/B3LYP/6-31G* | +1.25 |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. uomustansiriyah.edu.iqutexas.edu The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital that can accept electrons. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen and sulfur atoms, as these are the most electron-rich centers (lone pairs). The LUMO, conversely, would be distributed over the antibonding orbitals of the molecule. The energy of the HOMO is related to the ionization potential, while the LUMO's energy relates to the electron affinity. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. niscpr.res.in Computational methods like DFT are used to calculate the energies and visualize the spatial distribution of these orbitals. mdpi.comuci.edu

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: This data is for illustrative purposes.)

| Molecular Orbital | Calculation Level | Energy (eV) |

|---|---|---|

| HOMO | DFT/B3LYP/6-311+G(d,p) | -6.2 |

| LUMO | DFT/B3LYP/6-311+G(d,p) | +1.5 |

The distribution of electron density within a molecule governs its electrostatic properties and how it interacts with other molecules. Methods like Natural Bond Orbital (NBO) analysis provide a way to calculate the partial charges on each atom, offering a quantitative picture of the molecule's polarity. nih.gov In this compound, the nitrogen and sulfur atoms are expected to carry partial negative charges due to their higher electronegativity compared to the carbon and hydrogen atoms they are bonded to.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution. It is plotted on the molecule's electron density surface, with colors indicating regions of different electrostatic potential. Typically, red areas signify negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, susceptible to nucleophilic attack). For this compound, the ESP map would likely show negative potential around the nitrogen and sulfur atoms, highlighting them as the primary sites for interaction with electrophiles or for hydrogen bonding.

Computational Modeling of Reaction Mechanisms

Computational chemistry is an invaluable tool for investigating the pathways of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally.

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate. Computational methods can locate the geometry of the transition state and calculate its energy. nih.govacs.org

For reactions involving this compound, such as its reaction as a nucleophile, computational chemists would model the entire reaction coordinate. For example, in an SN2 reaction where the amine group attacks an electrophile, DFT calculations could be used to find the structure of the TS, where the new bond is partially formed and the leaving group bond is partially broken. acs.org The calculated activation energy provides a quantitative measure of the reaction's feasibility. nih.gov Vibrational frequency calculations are performed to confirm the nature of the stationary points: a minimum (reactant, product, or intermediate) has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

When a reaction can yield more than one product, it is termed selective. Computational modeling can predict both regioselectivity (where a reaction occurs) and stereoselectivity (the stereochemical outcome). This is achieved by comparing the activation energies of the transition states leading to the different possible products. acs.org The pathway with the lower energy barrier will be kinetically favored, and the corresponding product will be the major one. gu.seresearchgate.net

In the case of this compound, which has two nucleophilic centers (the amine and the thioether), a reaction with an electrophile could potentially occur at either site. Computational analysis of the transition states for attack by the nitrogen versus the sulfur would reveal the regioselectivity. The relative energy barriers would indicate which site is the more kinetically favorable nucleophile. acs.orgacs.org Furthermore, since the molecule is chiral (at the carbon bearing the thioether and ethyl groups), its reactions can also be stereoselective, a feature that can be explored by modeling the different diastereomeric transition states.

Solvent Effects in Reaction Dynamics

The chemical environment, particularly the solvent, can significantly influence the reaction dynamics of this compound. Computational models are employed to predict how different solvents affect reaction pathways and rates.

Theoretical studies often utilize both implicit and explicit solvent models to simulate these effects. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient for estimating the bulk electrostatic effects of the solvent on the solute. For this compound, such models can predict changes in the stability of reactants, transition states, and products in various solvents, thereby offering insights into how solvent polarity can alter reaction thermodynamics and kinetics.

Explicit solvent models, while more computationally intensive, provide a more detailed picture by including individual solvent molecules. This is crucial for understanding specific interactions like hydrogen bonding between the amine group of this compound and protic solvent molecules (e.g., water or alcohols). These interactions can stabilize certain conformations or transition states, directly impacting reaction mechanisms. For instance, in a protic solvent, the lone pair of electrons on the nitrogen atom can participate in hydrogen bonding, which can affect its nucleophilicity.

Research findings indicate that for reactions involving amines, solvent polarity and hydrogen-bonding capacity are critical. In polar aprotic solvents, the reaction rates might differ significantly compared to polar protic solvents due to the varying degrees of stabilization of charged intermediates or transition states.

| Solvent Type | Potential Effect on this compound Reactions | Computational Model Example |

| Polar Protic (e.g., Water, Ethanol) | Stabilization of charged species and transition states through hydrogen bonding with the amine group. | Explicit Solvent Model (e.g., QM/MM) |

| Polar Aprotic (e.g., DMSO, Acetonitrile) | Solvation of charged species primarily through dipole-dipole interactions. | Implicit Solvent Model (e.g., PCM) |

| Nonpolar (e.g., Hexane, Toluene) | Minimal interaction with the polar amine group, leading to different reaction kinetics. | Gas-phase calculations or implicit models with low dielectric constants. |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful tool to investigate the time-dependent behavior of this compound, providing a lens into its flexibility and intermolecular interactions at an atomistic level.

The structure of this compound is characterized by several rotatable bonds, leading to a high degree of conformational flexibility. The butyl chain, the thioether linkage, and the amino group all contribute to the molecule's ability to adopt various spatial arrangements.

The interplay between the flexible butyl group and the polar amine group can lead to intramolecular interactions, such as weak hydrogen bonds between the amine hydrogen and the sulfur atom, which can stabilize certain folded conformations.

| Rotational Bond | Description | Significance for Molecular Shape |

| C-S (Thioether) | Rotation of the butyl group relative to the butan-1-amine backbone. | Determines the spatial orientation of the alkyl chain. |

| C-C (Butyl Chain) | Gauche and anti conformations within the butyl and butane (B89635) chains. | Influences the overall length and steric bulk of the molecule. |

| C-N (Amine) | Rotation of the amino group. | Affects the accessibility of the nitrogen lone pair for reactions. |

In a liquid or solid state, this compound molecules interact with each other through a combination of forces. MD simulations can elucidate the nature and strength of these interactions.

The primary intermolecular forces at play are:

Hydrogen Bonding: The amine group (-NH2) can act as a hydrogen bond donor, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors. Hydrogen bonding between the amine groups of adjacent molecules is expected to be a dominant interaction in the condensed phase.

Dipole-Dipole Interactions: The polar C-N and C-S bonds create a molecular dipole moment, leading to dipole-dipole attractions between molecules.

Simulations can generate radial distribution functions (RDFs) which provide probabilistic information on the distance between specific atoms in different molecules. For example, an RDF for the N-H···N distance can confirm and characterize the presence of intermolecular hydrogen bonding. The RDF for the sulfur atoms can reveal how the thioether groups pack in the condensed phase. These interactions collectively determine the bulk properties of the substance, such as its boiling point, viscosity, and solubility.

| Interaction Type | Involving Groups | Relative Strength |

| Hydrogen Bonding | -NH2 (donor) with N or S (acceptor) of another molecule | Strong |

| Dipole-Dipole | Polar C-N and C-S bonds | Moderate |

| Van der Waals | Butyl and butane chains | Weak but cumulative |

Advanced Applications in Organic Synthesis and Coordination Chemistry

Role as a Building Block in Complex Molecular Architectures

The presence of two distinct reactive sites within the 3-(butylthio)butan-1-amine molecule allows for its strategic incorporation into larger, more complex chemical entities through sequential and controlled reaction pathways.

Heterocyclic compounds are fundamental to many areas of chemistry, and the development of efficient synthetic routes to these structures is of paramount importance. Thioether-amines like this compound are valuable precursors for creating heterocycles containing nitrogen and sulfur atoms.

One-pot multicomponent reactions offer an efficient method for synthesizing complex molecules like pyrroles. researchgate.net A bio-inspired reaction can combine a furan-based electrophile with both a thiol and an amine under physiological conditions to generate stable pyrrole (B145914) heterocycles. researchgate.net A molecule such as this compound, which contains both the requisite amine and thioether functionalities (the latter usable after appropriate activation or as a thiol precursor), is an ideal candidate for such transformations. The general mechanism involves the oxidation of a furan (B31954) to create a dialdehyde (B1249045) intermediate, which then reacts with the thiol and amine through addition, rearrangement, and aromatization to form the pyrrole ring. researchgate.net

Furthermore, oxidative cyclization methods can be employed to form polycyclic heteroaromatic compounds. acs.org The transformation of thioethers and amines can lead to the formation of sulfur-doped and nitrogen-doped substructures, respectively, within a larger aromatic system. acs.org Additionally, related amino-functionalized compounds, such as (aminoalkyl)diphenylphosphine sulfides, have been used as building blocks to create complex, cyclopalladated pincer complexes, which are themselves advanced heterocyclic systems. dntb.gov.uarsc.org

In a multi-step synthesis, a starting material is converted into a target product through a sequence of chemical reactions. libretexts.orgsavemyexams.com The dual functionality of this compound makes it a highly useful intermediate in these synthetic sequences, allowing for orthogonal chemical strategies where one functional group reacts while the other remains intact for a later step.

The synthesis of amines can be achieved through various established methods, including the reduction of nitriles and amides, or the reductive amination of aldehydes and ketones. libretexts.orgeopcw.com Once synthesized, this compound can serve as an intermediate for further functionalization. For example, the amine group can be acylated or alkylated, while the thioether can be oxidized to a sulfoxide (B87167) or sulfone, introducing new chemical properties. rsc.orglibretexts.org

The pyrrole heterocycles formed from furan-thiol-amine reactions can themselves act as intermediates for further diversification. researchgate.net The resulting pyrrole provides a reactive "handle" that can be used to attach various other molecules or payloads in a late-stage modification step, highlighting the role of the initial amine and thiol components as intermediates in a longer synthetic plan. researchgate.net

Utilization in Ligand Design for Metal Complexes and Catalysis

The ability of the nitrogen and sulfur atoms in this compound to donate electron pairs makes the compound and its derivatives excellent candidates for ligands in coordination chemistry. These thioether-amine ligands can chelate to metal centers, forming stable complexes with significant catalytic potential.

Aminoalkyl sulfides and related structures are effective multidentate ligands, meaning they can bind to a central metal ion through multiple donor atoms simultaneously. This chelation effect typically results in more stable metal complexes compared to those formed with monodentate ligands.

Compounds containing both thioether and amine functionalities can act as bidentate N,S ligands, coordinating to a metal center through both the nitrogen and sulfur atoms. researchgate.net The structural versatility of these ligands allows for the synthesis of a wide array of metal complexes. researchgate.netuu.nl By incorporating additional donor groups, it is possible to create ligands with higher denticity. For instance, ligands have been designed that combine two thioether sulfurs, two amine nitrogens, and four pyrazole (B372694) rings, resulting in a potentially octadentate ligand capable of forming dinuclear chelates. uu.nl Similarly, related (aminoalkyl)diphenylphosphine sulfides serve as building blocks for multidentate ligands used in the creation of cytotoxic Palladium(II) complexes. dntb.gov.uarsc.orgugr.es

| Ligand Type | Donor Atoms | Denticity | Metal Examples |

| Thioether-Amine | N, S | Bidentate | Pd(II), Rh(I) researchgate.netrsc.org |

| Thioether-Diamine-Dipyrazolyl | N, N, N, N, S, S | Hexadentate | Ni(II), Co(II), Cd(II) uu.nl |

| Thioether-Diamine-Tetrapyrazolyl | N, N, N, N, N, N, S, S | Octadentate | First-row transition metals uu.nl |

| Aminoalkylphosphine Sulfide (B99878) Amide | N, N, S | Tridentate (Pincer) | Pd(II) dntb.gov.uarsc.org |

This table provides examples of ligand classes based on the thioether-amine motif.

The design of effective homogeneous catalysts relies heavily on the rational design of the ligands coordinating the metal center. Thioether-amine ligands offer several advantages for creating novel catalytic systems. Thioethers are considered soft electron donors, similar to widely used phosphine (B1218219) ligands, but are often less toxic and easier to handle in air. mdpi.com

Key design principles for creating catalysts with thioether-amine ligands include:

Tuning Steric and Electronic Properties : The activity and selectivity of a catalyst can be finely tuned by modifying the substituents on the ligand. Altering the groups near the N and S donor atoms changes the steric bulk and electronic properties of the metal center, which in turn influences how the catalyst interacts with substrates. researchgate.netunibo.it

Controlling the Ligand Backbone : The length and rigidity of the carbon chain (tether) connecting the amine and thioether groups are crucial factors. researchgate.net The tether length has been shown to be a critical determinant of enantioselectivity in asymmetric allylic alkylation reactions. researchgate.net

Incorporation of Additional Functional Groups : Adding other coordinating groups to the ligand scaffold can create multidentate ligands that form more stable and specific catalysts. For example, dithioether ligands featuring two di-(2-picolyl)amine arms have been used to synthesize dinuclear palladium(II) complexes that are highly active in Suzuki coupling reactions. researchgate.net

Chiral Design : For asymmetric catalysis, chiral thioether-amine ligands are designed to create a specific three-dimensional environment around the metal. This chirality is transferred to the products of the reaction, allowing for the synthesis of enantiomerically enriched compounds. researchgate.netoup.com

The coordination chemistry of thioether-amine ligands with various transition metals has been extensively studied. These studies reveal how the ligand structure dictates the geometry and properties of the resulting metal complex.

When a thioether-amine ligand chelates to a metal like palladium(II), it forms a stable ring structure. The conformation of this chelate ring and the stereochemistry of the coordinated sulfur atom are key factors that determine the catalytic selectivity. researchgate.net These structural details are often investigated using 1D and 2D NMR spectroscopy in solution and X-ray crystallography in the solid state. researchgate.net

Thioether-amine ligands can impose specific geometries on the metal center. For example, a hexadentate ligand combining thioether, amine, and pyrazole donors was found to enforce a distorted octahedral coordination geometry upon nickel(II). uu.nl The coordination versatility is further highlighted by diolefin thioether ligands, which are particularly well-suited for coordinating to Rhodium(I). rsc.org The coordination mode can also be complex; in some iron(II) complexes with N-thioether-functionalized bis(diphenylphosphino)amine ligands, the ligand acts as a pseudo-chelating agent through two phosphorus atoms to one metal center, while the thioether sulfur coordinates to an adjacent metal center, forming a coordination polymer. scispace.com This demonstrates the rich and varied coordination behavior of ligands containing the thioether-amine motif.

Development of Functionalized Derivatives for Material Science

The bifunctional nature of this compound, featuring both a nucleophilic primary amine and a polarizable thioether group, makes it a prospective building block for the development of advanced functional materials. Its derivatives can be tailored for applications ranging from polymer science to optoelectronics.

Integration into Polymer Synthesis

The presence of a primary amine allows for the direct integration of the this compound moiety into various polymer structures. This can be achieved through step-growth polymerization, where the amine reacts with monomers containing complementary functional groups such as carboxylic acids or acyl chlorides to form polyamides. Alternatively, it can be used as a functionalizing agent for pre-existing polymers.

The amine group can serve as an initiator or a chain-terminating agent in certain polymerization reactions, allowing for the introduction of the butylthio group at the chain ends. The thioether group, in turn, can influence the polymer's physical properties. For instance, the introduction of thioether groups into a polymer backbone can modify its solubility, thermal stability, and refractive index. Post-polymerization modification of the thioether group, such as oxidation to sulfoxide or sulfone, offers a pathway to further tune the material's properties, for example, by increasing its hydrophilicity.

Research into the functionalization of conductive polymers has demonstrated that attaching alkylthio groups, such as a butylthio group, can enhance solubility in a wide range of solvents. researchgate.net Similarly, amines like butan-1-amine are used to synthesize copolymers that can act as multifunctional additives, improving properties like viscosity and wear resistance in base oils. ebi.ac.uk These examples highlight the potential roles of the distinct functional groups within this compound in polymer science. Another related application involves using aminoalkyl silanes, such as N-[3-(Trimethoxysilyl)propyl]butan-1-amine, as coupling agents to improve adhesion between organic polymers and inorganic substrates. tcichemicals.com

Table 1: Potential Strategies for Integrating this compound into Polymers This table is interactive. Click on the headers to sort.

| Strategy | Role of Amine Group | Role of Thioether Group | Potential Polymer Type | Resulting Property Modification |

|---|---|---|---|---|

| Step-Growth Polymerization | Monomer | Pendant Group | Polyamide, Polyimide | Modified thermal stability, solubility |

| Chain-End Functionalization | Chain Initiator/Terminator | End-Group Functionality | Various | Controlled molecular weight, surface properties |

| Grafting onto Polymers | Nucleophile for grafting | Pendant Group | Functionalized Polyolefins, etc. | Enhanced solvent interaction, adhesion |

| Post-Polymerization Modification | (Inactive) | Site for Oxidation | Thioether-containing polymers | Tunable hydrophilicity, polarity |

Applications in Optoelectronic Materials (e.g., charge-transporting materials)

Both amine and thioether functionalities are prevalent in the design of organic optoelectronic materials, particularly as components of hole-transporting materials (HTMs) used in devices like perovskite solar cells and organic light-emitting diodes (OLEDs). The amine group often serves as the primary electron-donating (hole-transporting) moiety due to its lone pair of electrons. Arylamines are a well-established class of HTMs.

The thioether group can also play a crucial role in modulating the electronic properties of a material. bohrium.com The sulfur atom's lone pairs can participate in conjugation and influence the material's highest occupied molecular orbital (HOMO) energy level. This impacts the efficiency of charge injection and transport. The presence of thioether linkages can also affect the material's morphology and thermal stability. google.com Research has shown that molecules containing thioether bridges can facilitate charge transport, and their conductance can be tuned based on the molecular structure. chemrxiv.org Patents for photosensitive members have included polyphenyl thioethers and amine compounds as separate layers or components, underscoring their importance in charge transport. google.com Furthermore, materials based on phenothiazine, which contains a thioether motif, and certain distyryl compounds with thioether groups are recognized as effective charge-transporting substances. tuni.figoogle.com

Therefore, this compound could serve as a versatile building block or ligand for creating novel charge-transporting materials. The combination of an aliphatic amine and a thioether offers a unique electronic profile compared to purely aromatic or heterocyclic systems.

Table 2: Roles of Amine and Thioether Groups in Optoelectronic Materials This table is interactive. Click on the headers to sort.

| Functional Group | Role | Mechanism | Example Application |

|---|---|---|---|

| Amine | Hole Transport | Electron-donating nitrogen lone pair facilitates hole movement. | Hole Transport Layer (HTL) in Perovskite Solar Cells |

| Thioether | Electronic Modulation | Sulfur lone pairs influence HOMO/LUMO energy levels and molecular packing. | Organic Semiconductors, HTLs |

| Thioether | Processing Aid | Used in solvents for depositing active layers like CuSCN. bohrium.com | Fabrication of Solar Cells |

| Amine & Thioether | Combined Functionality | Potential for bifunctional building blocks in novel organic semiconductors. google.com | Photosensitive members, OLEDs |

Chemical Modification Strategies for Biomacromolecules Incorporating Thioether Motifs

The thioether moiety, present in the amino acid methionine and in synthetically modified biomacromolecules, provides a unique handle for chemical modification. Unlike the more commonly targeted thiol group of cysteine, the thioether is generally less reactive, allowing for selective chemical strategies.

Site-Specific Derivatization of Thioether-Containing Peptides and Proteins

The thioether sulfur in methionine or other thioether-containing residues can be targeted for site-specific modification. researchgate.net While direct alkylation is challenging compared to thiols, it can be achieved under specific conditions with potent electrophiles. A more common approach is the oxidation of the thioether to a sulfoxide or sulfone, which alters the local polarity and steric environment.

A powerful strategy for creating thioether linkages within peptides involves the reaction of a thiol-containing residue (like cysteine) with an electrophile, such as a bromoacetylated peptide. researchgate.net This results in a stable thioether bond that can be used to form cyclic peptides or peptide dendrimers. researchgate.netnih.gov Convergent synthesis methods have been developed where peptide fragments are condensed through the formation of a thioether bond, offering an alternative to traditional amide bond ligation. nih.gov These synthetic thioether-containing peptides can exhibit improved stability against enzymatic degradation compared to their disulfide-linked counterparts. nih.gov

For instance, one synthetic route involves reacting an N-Fmoc protected aminothiol (B82208) with a bromoacetylated peptide synthesized on a resin support. nih.gov This approach allows for the precise placement of a thioether bridge, which can be crucial for constraining the peptide's conformation and enhancing its biological activity.

Bioorthogonal Linkages and Conjugation Methods

Bioorthogonal chemistry refers to reactions that can occur in complex biological environments without interfering with native biochemical processes. nih.govacs.org The formation of thioether bonds is a key strategy in this field. Common methods include the Michael addition of a thiol to an α,β-unsaturated carbonyl and thiol-ene reactions, where a thiol adds across a double bond, often initiated by light. nih.gov These methods are used to link molecules (e.g., a drug and a protein) with high specificity and yield.

Thioether linkages are generally stable under physiological conditions, making them superior to disulfide bonds for applications where reductive cleavage is undesirable. nih.gov Advanced bioorthogonal strategies have been developed that not only form but also utilize the thioether group. A notable example is a thioether-directed palladium-cleavable linker. rsc.orgrsc.org In this system, a thioether group within a linker molecule directs a palladium catalyst to cleave a nearby carbamate, releasing a therapeutic agent. This approach enables site-specific drug decaging, where the active drug is released only at the target location upon introduction of the palladium catalyst. rsc.orgrsc.org This demonstrates the dual role a thioether can play: first as a stable covalent linker and second as a directing group for a subsequent chemical transformation. rsc.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Bromoacetylated peptides |

| Butan-1-amine |

| N-[3-(Trimethoxysilyl)propyl]butan-1-amine |

| Polyamides |

| Polyimides |

| Polyphenyl thioether |

| Phenothiazine |

| Sulfone |

| Sulfoxide |

Conclusion and Future Research Perspectives

Current State of Research on Aminoalkyl Thioethers

Research into aminoalkyl thioethers has primarily been concentrated in two main areas: peptide modification and coordination chemistry. In peptide science, thioether linkages are installed to replace disulfide bonds, enhancing the metabolic stability of bioactive peptides without significantly altering their conformation. mdpi.com This is crucial for the development of peptide-based therapeutics. Synthetic strategies often involve solid-phase peptide synthesis (SPPS), where N-Fmoc protected aminothiols react with haloacetylated peptides or other electrophiles. acs.orgmdpi.com

Beyond peptides, aminoalkyl thioethers are recognized for their utility in medicinal chemistry and as ligands. For instance, related structures incorporating sulfamoylphenyl ethers have been investigated as potent carbonic anhydrase inhibitors. figshare.com The dual functionality of aminoalkyl thioethers makes them excellent candidates for ligand design, capable of coordinating to metal centers through either the "soft" sulfur or the "hard" nitrogen, a property known as hemilability. acs.orgnih.gov

Unexplored Synthetic Routes and Methodological Innovations

While established methods for synthesizing aminoalkyl thioethers exist, often involving the reaction of an aminothiol (B82208) with an alkyl halide, there is significant room for innovation. Future research should focus on developing more efficient, sustainable, and stereoselective synthetic protocols.

Green and Odorless Approaches: A major drawback of thiol chemistry is the malodor and susceptibility to oxidation of thiol precursors. Methodological innovations are addressing this by using thiol surrogates. For example, xanthates can be used as odorless, stable, and low-cost sulfur sources for the synthesis of thioethers under transition-metal-free conditions. mdpi.comnih.gov Another promising green approach is the "cascade oxygen–sulfur exchange reaction/aqueous anionic ring-opening polymerization" (O-S ER/AAROP), which allows for the synthesis of poly(hydroxyl thioether)s directly from epoxides in water at mild temperatures. rsc.org

Asymmetric Synthesis: The synthesis of chiral aminoalkyl thioethers, such as enantiopure 3-(butylthio)butan-1-amine, remains a significant challenge, particularly for structures with tertiary carbon centers. beilstein-journals.orgnih.gov Future efforts could explore biocatalytic methods, such as the use of ene-reductases (EREDs), which have shown promise in the asymmetric synthesis of chiral thioethers by catalyzing C-C bond formation between vinyl sulfides and α-bromoacetophenones. chemrxiv.org Developing catalytic asymmetric methods to directly install the thioether or amine group stereoselectively would be a major breakthrough.

| Synthetic Innovation | Description | Potential Advantage for Aminoalkyl Thioethers |

| Xanthate Chemistry | Use of ROCS₂K as an odorless and stable thiol surrogate for reaction with alkyl or aryl halides. mdpi.comnih.gov | Avoids malodorous thiols, improves handling, and offers a green chemistry alternative. |

| Cascade O-S ER/AAROP | A one-pot reaction in water where an epoxide is converted to an episulfide and then polymerized. rsc.org | Environmentally benign solvent (water), mild conditions, and direct access to functionalized polythioethers. |

| Biocatalysis (EREDs) | Ene-reductases catalyze the enantioselective formation of chiral thioethers. chemrxiv.org | High enantioselectivity for producing chiral building blocks like this compound. |

| Mitsunobu Reaction | Modified Mitsunobu conditions allow for the synthesis of hindered tertiary thioethers from tertiary alcohols. beilstein-journals.orgnih.gov | Provides a route to sterically demanding and complex chiral aminoalkyl thioethers. |

Advanced Mechanistic Insights and Computational Refinements

A deeper understanding of the reaction mechanisms and electronic properties of aminoalkyl thioethers is crucial for designing new syntheses and applications. Density Functional Theory (DFT) has been employed to study the conformational analysis of thioether-containing molecules and the thermodynamics of their coordination to metal ions. mdpi.comrsc.orgconicet.gov.ar

Future research should focus on:

Computational Modeling of Reaction Pathways: DFT studies can elucidate the transition states and energy barriers for various synthetic routes, guiding the optimization of reaction conditions. For example, computational analysis of Pd(II)-catalyzed C-H activation of thioethers has provided insights into the role of weakly coordinating directing groups and the factors controlling stereoselectivity. nih.govacs.orgnih.gov

Elucidating Novel Mechanisms: Recent studies have uncovered unique reaction pathways, such as a "proton transfer dual ionization (PTDI) SNAr" mechanism for thioetherification that avoids the need for light or transition metals. chemrxiv.org Investigating if such mechanisms are applicable to aliphatic systems like this compound could open new synthetic avenues.

Radical-Mediated Processes: The study of α-aminoalkyl radicals and their reaction pathways, including C-S bond cleavage and formation, is an emerging area. researchgate.net Understanding these radical mechanisms could lead to novel synthetic transformations.

Potential for Novel Ligand Architectures and Catalytic Systems

The bifunctional nature of aminoalkyl thioethers makes them ideal candidates for the design of novel ligands. The combination of a soft sulfur donor and a hard nitrogen donor allows for hemilabile coordination, where one donor can reversibly dissociate from the metal center, creating a vacant site for catalysis. chemrxiv.orgethz.ch

Future research directions include:

Hemilabile Ligands for Homogeneous Catalysis: Thioether-functionalized N-heterocyclic carbene (NHC) ligands have been successfully used in ruthenium and rhodium catalysis for reactions like amide synthesis and cycloadditions. ipcms.fracs.org Designing new aminoalkyl thioether ligands, including chiral versions derived from this compound, could lead to catalysts with unique reactivity and selectivity. researchgate.net

Catalyst Design Based on Mechanistic Understanding: The hemilabile character of the thioether can facilitate catalytic cycles by allowing for the generation of a free coordination site without the need for harsh conditions. ethz.ch This principle can be applied to develop more efficient catalysts for a range of transformations, including hydrogenation and C-C coupling reactions. ethz.chresearchgate.net

Multi-metallic and Cluster Systems: The ability of thioethers to bridge multiple metal centers can be exploited to construct polynuclear complexes and clusters. DFT studies on the isomerization of phosphine-thioether ligands on triosmium clusters highlight the complex interplay of bonding and reactivity in such systems. acs.org

Integration into Emerging Fields of Organic and Materials Chemistry

The unique properties of the aminoalkyl thioether moiety can be leveraged to create advanced functional materials.

Smart Polymers and Biomaterials: The thioether group is responsive to reactive oxygen species (ROS), undergoing oxidation to the more polar sulfoxide (B87167) and sulfone. This property is being exploited to create "smart" polymers for biomedical applications. rsc.org For example, polymers containing thioether linkages can self-assemble into nanoparticles that disassemble in the high-ROS environments characteristic of cancer cells, enabling targeted drug release. rsc.org Future work could involve incorporating this compound as a functional monomer into such systems.

Advanced Functional Polymers: Thiol-ene polymerization allows for the synthesis of precisely functionalized polyethylenes with thioether groups in the backbone. figshare.comacs.org These materials exhibit tunable thermal and crystalline properties. The amine functionality of this compound could be used to introduce cross-linking capabilities or to modify surface properties.

Recyclable and Porous Materials: Recently, reversible Pd-catalyzed C–S/C–S metathesis has been used to create robust, porous poly(aryl thioether)s. nih.govacs.org A key feature of these materials is their recyclability back to the constituent monomers. Exploring the synthesis of aliphatic porous polymers using bifunctional monomers like this compound could lead to new materials for catalysis, sensing, or separations.

| Emerging Field | Application of Aminoalkyl Thioethers | Future Research Direction |

| Biomedical Materials | ROS-responsive polymers for targeted drug delivery. rsc.orgrsc.org | Synthesis of block copolymers using this compound for creating stimuli-responsive micelles. |

| Polymer Chemistry | Precisely functionalized polyethylenes via thiol-ene polymerization. figshare.comacs.org | Use as a chain-transfer agent or comonomer to control polymer architecture and introduce functionality. |

| Sustainable Materials | Recyclable porous poly(aryl thioether)s via C-S metathesis. nih.govacs.org | Development of new porous organic polymers from aliphatic aminoalkyl thioether building blocks. |

| Surface Science | Ligands for stabilizing metal nanoparticles. mdpi.com | Use of this compound to functionalize nanoparticle surfaces for catalytic or sensing applications. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.